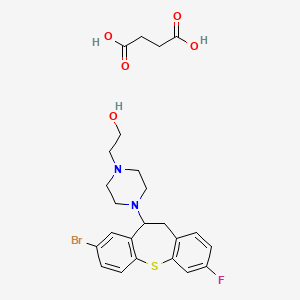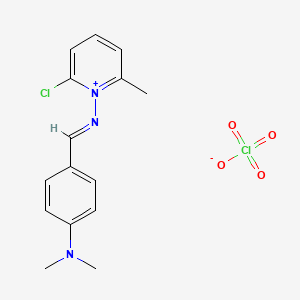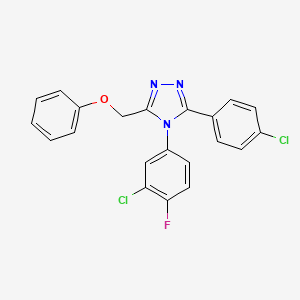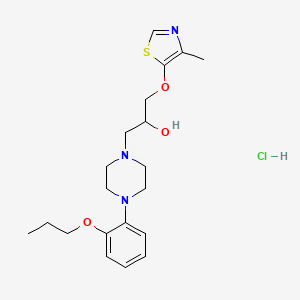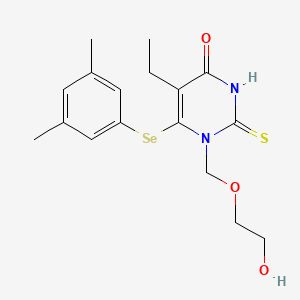
4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)seleno)-5-ethyl-2,3-dihydro-1-((2-hydroxyethoxy)methyl)-2-thioxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)seleno)-5-ethyl-2,3-dihydro-1-((2-hydroxyethoxy)methyl)-2-thioxo- is a complex organic compound with a unique structure that includes a pyrimidinone core, a seleno group, and various substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)seleno)-5-ethyl-2,3-dihydro-1-((2-hydroxyethoxy)methyl)-2-thioxo- typically involves multiple steps. The process begins with the preparation of the pyrimidinone core, followed by the introduction of the seleno group and other substituents. Common synthetic routes include:
Cyclization Reactions: Formation of the pyrimidinone core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the seleno group and other substituents via nucleophilic or electrophilic substitution reactions.
Protection and Deprotection Steps: Use of protecting groups to ensure selective reactions at specific sites on the molecule.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and automation to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)seleno)-5-ethyl-2,3-dihydro-1-((2-hydroxyethoxy)methyl)-2-thioxo- undergoes various chemical reactions, including:
Oxidation: The seleno group can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction of the pyrimidinone core or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions at various positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide for oxidation), reducing agents (e.g., sodium borohydride for reduction), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the seleno group may yield selenoxide or selenone derivatives, while substitution reactions can introduce various functional groups at specific positions on the molecule.
Applications De Recherche Scientifique
4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)seleno)-5-ethyl-2,3-dihydro-1-((2-hydroxyethoxy)methyl)-2-thioxo- has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Use in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential therapeutic effects in various disease models.
Industrial Applications: Use as a precursor for the synthesis of other complex molecules or materials.
Mécanisme D'action
The mechanism of action of 4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)seleno)-5-ethyl-2,3-dihydro-1-((2-hydroxyethoxy)methyl)-2-thioxo- involves its interaction with specific molecular targets and pathways. The seleno group and other functional groups on the molecule may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrimidinone derivatives with different substituents, such as:
2,4(1H,3H)-Pyrimidinedione Derivatives: Known for their antiviral activity.
2,4-Diaminopyrimidine Derivatives: Investigated for their anti-tubercular activities.
1,3,5-Triazines: Known for their applications in agriculture and medicinal chemistry.
Uniqueness
4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)seleno)-5-ethyl-2,3-dihydro-1-((2-hydroxyethoxy)methyl)-2-thioxo- is unique due to the presence of the seleno group and the specific combination of substituents, which may confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
172255-79-7 |
|---|---|
Formule moléculaire |
C17H22N2O3SSe |
Poids moléculaire |
413.4 g/mol |
Nom IUPAC |
6-(3,5-dimethylphenyl)selanyl-5-ethyl-1-(2-hydroxyethoxymethyl)-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C17H22N2O3SSe/c1-4-14-15(21)18-17(23)19(10-22-6-5-20)16(14)24-13-8-11(2)7-12(3)9-13/h7-9,20H,4-6,10H2,1-3H3,(H,18,21,23) |
Clé InChI |
VTRPHXLWQYYHTD-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(N(C(=S)NC1=O)COCCO)[Se]C2=CC(=CC(=C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl (2Z,7E)-10-(2,3-dimethyloxirane-2-carbonyl)oxy-9-hydroxy-3-methyl-12-methylidene-13-oxo-5,14-dioxatricyclo[9.3.0.04,6]tetradeca-2,7-diene-8-carboxylate](/img/structure/B12757098.png)

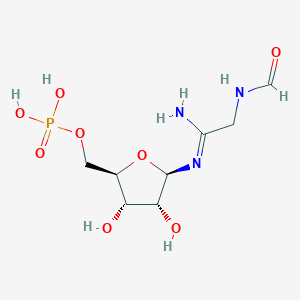
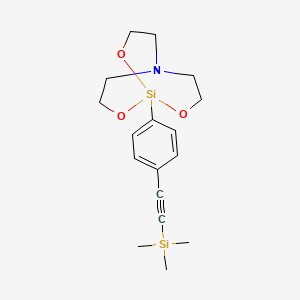


![6-[4,6-Bis(4,6-diamino-1,3,5-triazin-2-yl)hexyl]-1,3,5-triazine-2,4-diamine;1,3,5-triazinane-2,4,6-trione](/img/structure/B12757134.png)
